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Compound of Interest

Compound Name:
8-Chloro-2-oxo-2H-chromene-3-

carboxylic acid

CAS No.: 107747-67-1

Cat. No.: B2408121

Get Quote

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical

Scientists, and Drug Discovery Researchers Focus: Structural elucidation, fragmentation

mechanics, and comparative analysis against non-halogenated analogs.

Executive Summary & Technical Context[1][2][3][4]
[5][6][7]
8-Chlorocoumarin-3-carboxylic acid is a critical scaffold in the synthesis of bioactive

heterocyclic compounds, particularly in the development of anticoagulants, antimicrobial

agents, and fluorescent probes. Precise mass spectrometric (MS) characterization is essential

to distinguish this halogenated derivative from its non-substituted parent (coumarin-3-carboxylic

acid) and its positional isomers (e.g., 6-chloro).

This guide provides an in-depth analysis of the fragmentation patterns of 8-chlorocoumarin-3-

carboxylic acid, focusing on the diagnostic utility of the chlorine isotope signature and the
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specific neutral losses characteristic of the coumarin-3-carboxy moiety.

Key Diagnostic Features[4][5][6][8]
Precursor Ion (ESI-):m/z 222.9 (35Cl) / 224.9 (37Cl).

Isotopic Pattern: Distinct 3:1 intensity ratio (M : M+2) confirming monochlorination.

Primary Fragmentation: Rapid decarboxylation (

loss) followed by lactone ring contraction (

loss).

Experimental Methodology
To ensure reproducibility, the following protocols are recommended for the structural validation

of 8-chlorocoumarin-3-carboxylic acid.

Electrospray Ionization (ESI) Protocol
Rationale: The carboxylic acid moiety at the C3 position makes this compound highly amenable

to negative ion mode (ESI-), where it readily forms a stable deprotonated molecular ion

.

Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (to promote ionization

efficiency in negative mode by buffering).

Flow Rate: 5–10 µL/min (Direct Infusion).

Capillary Voltage: -3.5 kV (Negative Mode).

Source Temperature: 300°C.

Cone Voltage: 20–40 V (Adjust to minimize in-source decarboxylation).

Electron Impact (EI) Protocol
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Rationale: For GC-MS analysis, EI provides a hard ionization fingerprint useful for library

matching and identifying the robust molecular ion

.

Ionization Energy: 70 eV.

Interface Temperature: 280°C.

Emission Current: 200 µA.

Fragmentation Mechanism Analysis
The fragmentation of 8-chlorocoumarin-3-carboxylic acid is governed by two dominant forces:

the stability of the aromatic coumarin core and the lability of the carboxylic acid group.

Pathway A: Decarboxylation (The "Gateway" Fragment)
In both ESI and EI modes, the most abundant product ion arises from the loss of carbon

dioxide (

, 44 Da).

Mechanism: The carboxyl group at C3 undergoes cleavage, often facilitated by the adjacent

electron-withdrawing lactone carbonyl.

Result: Transformation of the precursor (

223) to the 8-chlorocoumarin radical anion or cation (

179).

Pathway B: Lactone Ring Contraction
Following decarboxylation, the pyrone ring (lactone) typically ejects carbon monoxide (

, 28 Da).

Mechanism: The cyclic ester breaks down, expelling the carbonyl carbon.
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Result: Formation of a benzofuran-like cation (

151).

Pathway C: Chlorine Radical Loss (EI Specific)
In high-energy EI spectra, direct loss of the chlorine radical (

, 35 Da) or

(36 Da) may be observed, though this is less common than the oxygenated losses.

Visualization of Fragmentation Pathways
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Figure 1: Proposed fragmentation pathway for 8-chlorocoumarin-3-carboxylic acid in negative

ion mode.

Comparative Performance Guide
This section objectively compares the 8-chloro derivative against its non-chlorinated parent and

the 6-chloro isomer.
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Quantitative Comparison Table
Feature

8-Chlorocoumarin-3-

COOH

Coumarin-3-COOH

(Parent)
Differentiation Logic

Molecular Weight 224.59 g/mol 190.15 g/mol
+34.4 Da shift due to

Cl substitution.

Precursor Ion (ESI-) m/z 222.9 m/z 189.0
Direct mass

measurement.

Isotope Pattern Yes (3:1 ratio) No (Single peak)

The M+2 peak at m/z

224.9 is definitive for

Cl.

Base Peak (MS2) m/z 179 [M-H-CO2]⁻ m/z 145 [M-H-CO2]⁻

Both lose CO2, but

the mass shift

remains.

Secondary Fragment
m/z 151 [M-H-CO2-

CO]⁻

m/z 117 [M-H-CO2-

CO]⁻

Consistent mass shift

of +34 Da in all

fragments.

Neutral Losses
44 Da (CO2), 28 Da

(CO)

44 Da (CO2), 28 Da

(CO)

Identical mechanistic

behavior; mass offset

is key.

Isomeric Distinction (8-Chloro vs. 6-Chloro)
Distinguishing the 8-chloro from the 6-chloro isomer by MS alone is challenging due to identical

mass and similar fragmentation.

Differentiation Strategy:

Retention Time: 8-chloro derivatives typically elute later than 6-chloro analogs on C18

columns due to the steric shielding of the oxygen by the adjacent chlorine (ortho-effect)

and increased lipophilicity.

MS/MS Ratio: While fragments are the same, the intensity ratio of the
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151 to

179 peak may vary slightly due to electronic effects of the chlorine position on the stability
of the benzofuran intermediate.

Experimental Workflow Diagram
The following workflow ensures rigorous identification, preventing false positives from

impurities or hydrolysis products.

Sample Prep
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ESI (-) Source
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Figure 2: Step-by-step MS characterization workflow for chlorinated coumarin derivatives.

Conclusion & Diagnostic Summary
For researchers characterizing 8-chlorocoumarin-3-carboxylic acid, the mass spectrum is

defined by three non-negotiable criteria:

Mass Shift: A precursor ion at m/z 223 (ESI-) or m/z 224 (EI).

Isotope Signature: A distinct M+2 peak at ~33% intensity of the base peak, confirming the

presence of a single chlorine atom.

Neutral Loss Pattern: A sequential loss of 44 Da (

) and 28 Da (

), preserving the +34 Da mass shift relative to the non-chlorinated parent throughout the
fragmentation chain.

Failure to observe the isotope pattern indicates dechlorination or misidentification. Failure to

observe the -44 Da loss suggests the carboxylic acid group is absent (e.g., esterified or

decarboxylated during synthesis).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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